molecular formula C11H15BrN2 B13567344 1-(3-Bromo-4-methylphenyl)piperazine

1-(3-Bromo-4-methylphenyl)piperazine

Cat. No.: B13567344
M. Wt: 255.15 g/mol
InChI Key: SWYYWGQORQVRBD-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)piperazine, with the molecular formula C11H15BrN2, is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry . It belongs to the class of substituted phenylpiperazines, a group of compounds known for their utility in probing the structure and function of various biological targets . The core piperazine structure serves as a key pharmacophore, while the 3-bromo-4-methylphenyl substitution pattern is a critical modification that influences the molecule's binding affinity and selectivity . Researchers value this compound as a versatile building block or intermediate for the design and synthesis of novel ligands that target monoamine neurotransmitter systems . The bromine atom on the phenyl ring offers a specific site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) . Studies on related phenylpiperazine derivatives have shown that specific substitution patterns can lead to compounds with varying activities at serotonin, norepinephrine, and dopamine transporters, making them valuable tools for investigating neurological pathways and receptor mechanisms . This product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)piperazine

InChI

InChI=1S/C11H15BrN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

SWYYWGQORQVRBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)Br

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromo 4 Methylphenyl Piperazine and Its Derivatives

Direct Synthesis Routes to 1-(3-Bromo-4-methylphenyl)piperazine

The formation of the this compound core can be achieved through several established synthetic methodologies. These routes primarily involve the formation of the piperazine (B1678402) ring from acyclic precursors or the arylation of a pre-existing piperazine ring.

Amination Reactions Involving Substituted Anilines and Ethanolamines

A traditional approach to the synthesis of N-arylpiperazines involves the reaction of a substituted aniline (B41778) with a bis-electrophilic partner, such as a diethanolamine (B148213) derivative. In the context of this compound, this would typically involve the reaction of 3-bromo-4-methylaniline (B27599) with bis(2-chloroethyl)amine (B1207034) or a related synthon. This method, while historically significant, often requires elevated temperatures and can lead to the formation of byproducts. nih.gov The general reaction scheme involves the double N-alkylation of the aniline nitrogen to form the piperazine ring.

Reactant 1Reactant 2ProductConditions
3-Bromo-4-methylanilineBis(2-chloroethyl)amineThis compoundElevated temperature

Nucleophilic Substitution Strategies on Piperazine Rings

Modern synthetic chemistry often favors cross-coupling reactions for the formation of C-N bonds, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orglibretexts.org This palladium-catalyzed reaction provides a versatile and efficient method for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgacsgcipr.org The synthesis of this compound via this method would involve the coupling of piperazine with an appropriately substituted aryl halide, such as 1,4-dibromo-2-methylbenzene or 4-bromo-1-iodo-2-methylbenzene.

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and reaction efficiency. rsc.org

Aryl HalideAmineCatalystLigandBaseProduct
1,4-Dibromo-2-methylbenzenePiperazinePd(OAc)₂Buchwald-Hartwig type phosphine (B1218219) ligandNaOtBu or Cs₂CO₃This compound

An alternative approach within nucleophilic substitution is the direct nucleophilic aromatic substitution (SNAr) reaction. nih.govorganic-chemistry.org This method is typically effective when the aromatic ring is activated by strongly electron-withdrawing groups. scranton.edu For a substrate like 3-bromo-4-methylbenzene, which lacks strong activation, SNAr reactions with piperazine are generally less facile and may require harsh reaction conditions. researchgate.net

Functionalization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups, enhancing its chemical diversity and allowing for the exploration of its structure-activity relationships.

Introduction of Carbonyl and Carboxylic Acid Ester Moieties

The secondary amine of the piperazine ring is a nucleophilic site that can readily react with various electrophiles. To introduce a carbonyl group, acylation reactions are commonly employed. For instance, reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base will yield the corresponding amide. ambeed.com To introduce a carboxylic acid ester moiety, the piperazine can be reacted with an appropriate chloroformate, such as ethyl chloroformate, to yield a carbamate.

Starting MaterialReagentProduct Type
This compoundAcetyl chlorideAmide
This compoundEthyl chloroformateCarbamate (Ester)

Formation of Benzamide (B126) and Sulfonyl Derivatives

Building upon the acylation strategy, benzamide derivatives can be synthesized by reacting this compound with a substituted benzoyl chloride. researchgate.net This allows for the introduction of a wide range of substituted aromatic rings onto the piperazine nitrogen.

Similarly, sulfonyl derivatives can be prepared by reacting the piperazine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine (B92270). google.com This reaction leads to the formation of a sulfonamide linkage.

Starting MaterialReagentProduct
This compound4-Methylbenzoyl chloride1-(3-Bromo-4-methylphenyl)-4-(4-methylbenzoyl)piperazine
This compoundp-Toluenesulfonyl chloride1-(3-Bromo-4-methylphenyl)-4-(tosyl)piperazine

Diversification via Aromatic Ring Substitutions and Side Chain Modifications

The bromine atom on the phenyl ring of this compound serves as a versatile handle for further functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent in the presence of a palladium catalyst. harvard.edunih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. nih.govresearchgate.net

Starting MaterialCoupling PartnerCatalystProduct Type
This compoundPhenylboronic acidPd(PPh₃)₄Biphenyl derivative
This compoundThiophene-2-boronic acidPd(dppf)Cl₂Heteroaryl derivative

In addition to modifying the aromatic ring, the piperazine scaffold can be diversified through side-chain modifications. For instance, if a functional group has been introduced at the N-4 position (as described in 2.2.1 and 2.2.2), this side chain can be further elaborated. Alkylation of the secondary amine of the piperazine with various alkyl halides is another common strategy to introduce different side chains. nih.gov

Reaction Conditions and Yield Optimization in Synthetic Pathways

The synthesis of 1-arylpiperazines, including this compound and its analogs, often involves the formation of a carbon-nitrogen bond between the piperazine ring and an aryl group. Common strategies include nucleophilic aromatic substitution and modern cross-coupling reactions. The optimization of these synthetic pathways is crucial for achieving high yields and purity.

Key factors that are manipulated to optimize the reaction include the choice of catalyst, base, solvent, and temperature. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are frequently employed for synthesizing arylpiperazines. In a typical Suzuki coupling reaction to form an arylated piperazine derivative, an aryl bromide is reacted with an appropriate boronic acid. mdpi.com The reaction conditions are critical; a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) is often used in the presence of a base such as potassium phosphate (B84403) (K₃PO₄). mdpi.com The solvent system, for example, a 10:1 mixture of 1,4-dioxane (B91453) and water, and the reaction temperature, often elevated to around 90°C, are fine-tuned to maximize the yield. mdpi.com

Optimization can also involve exploring different solvent and base combinations. In the synthesis of related piperazine derivatives, changing the solvent from acetonitrile (B52724) (ACN) to tetrahydrofuran (B95107) (THF) and using pyridine as a base has been shown to improve reaction conversion and yield. nih.gov The progress of such reactions is typically monitored using techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) to determine the point of maximum conversion before workup and purification. nih.gov

Below is a table summarizing typical reaction conditions and their impact on the synthesis of related arylpiperazine compounds.

Reaction Type Catalyst/Reagent Base Solvent Temperature Yield Reference
Suzuki CouplingPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water90°C60-85% mdpi.com
N-ArylationN/A (Varies)PyridineTHFRoom Temp.Improved nih.gov
BrominationHBr (48%)N/ADMSO60°CHigh (e.g. 96%) chemicalbook.com
Amide CouplingDCC, DMAPN/ADCM0°C to Room Temp.N/A mdpi.com

This table is interactive. Click on the headers to sort the data.

Methodologies for Structural Confirmation of Synthesized Compounds

Once synthesized, the precise chemical structure of this compound and its derivatives must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques and diffraction analysis.

Spectroscopic Characterization Techniques (e.g., NMR, IR, LCMS)

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are among the most powerful tools for elucidating the structure of organic molecules. In the ¹H NMR spectrum of an arylpiperazine derivative, characteristic signals confirm the presence of different proton environments. For example, protons on the aromatic ring appear in the downfield region (typically 6.8-7.5 ppm), while the protons of the piperazine ring methylene (B1212753) (CH₂) groups usually appear as multiplets in the upfield region (around 2.9-3.2 ppm). mdpi.comscispace.com The integration of these signals corresponds to the number of protons in each environment. ¹³C NMR provides information about the carbon skeleton, with signals for aliphatic carbons of the piperazine ring appearing at distinct chemical shifts from the aromatic carbons. mdpi.comfigshare.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For piperazine derivatives, characteristic bands include C-H stretching vibrations for both aliphatic (piperazine ring) and aromatic (phenyl ring) protons, typically observed in the 2800-3100 cm⁻¹ region. mdpi.comscispace.com The presence of an N-H bond in a secondary piperazine would show a characteristic stretching band around 3300-3500 cm⁻¹. scispace.com

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the synthesized compound. mdpi.com The mass spectrometer provides a mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition with high accuracy, thus verifying that the desired product has been formed. nih.govmdpi.com

The table below presents typical spectroscopic data for related arylpiperazine compounds.

Technique Functional Group/Proton Environment Typical Chemical Shift / Wavenumber Reference
¹H NMRAromatic Protons (Ar-H)6.8 - 7.7 ppm mdpi.com
¹H NMRPiperazine Protons (-CH₂-)2.9 - 3.2 ppm mdpi.com
¹³C NMRPiperazine Carbons48 - 51 ppm mdpi.com
IRAliphatic C-H Stretch2830 - 2960 cm⁻¹ mdpi.comscispace.com
IRAromatic C-H Stretch~3040 cm⁻¹ mdpi.com

This table is interactive. Users can filter and sort the data based on the technique.

Pharmacological Characterization and Molecular Target Identification

Exploration of Molecular Interactions and Binding Profiles

Arylpiperazine derivatives have been extensively studied for their ability to bind to various G-protein coupled receptors (GPCRs) and other receptor systems within the central nervous system. The nature and position of substituents on both the phenyl ring and the piperazine (B1678402) nitrogen atoms significantly influence affinity and selectivity.

Sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are non-opioid receptors involved in a variety of cellular functions and are considered important targets for the treatment of neurological and psychiatric disorders. The piperazine scaffold is a common structural element in high-affinity sigma receptor ligands. unisi.itrsc.org

Research into piperidine (B6355638) and piperazine-based compounds has led to the discovery of potent σ1 receptor ligands. rsc.org For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as a powerful σ1R agonist with a high binding affinity, comparable to the reference compound haloperidol. rsc.org Studies comparing piperidine and piperazine derivatives have indicated that the piperidine ring may be a more influential structural element for achieving high affinity at the σ1 receptor while maintaining affinity at other targets like the histamine (B1213489) H3 receptor. unisi.it For example, in one series, replacing a piperazine moiety with a piperidine resulted in a dramatic increase in σ1 receptor affinity, from a Ki of 1531 nM to 3.64 nM. unisi.it The basic nitrogen atom within the piperazine or piperidine ring is considered a key pharmacophoric element for achieving high-affinity binding. sigmaaldrich.com

Table 1: Binding Affinities (Ki, nM) of Representative Piperazine/Piperidine Derivatives at Sigma Receptors
Compoundσ1R Affinity (Ki, nM)σ2R Affinity (Ki, nM)Reference
Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone)3.2Not Reported rsc.org
Haloperidol (Reference)2.5Not Reported rsc.org
Piperazine Derivative (Compound 4 in study)1531Not Reported unisi.it
Piperidine Derivative (Compound 5 in study)3.64Not Reported unisi.it
PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)0.380.68 researchgate.net

The 1-arylpiperazine structure is a classic pharmacophore for serotonin (B10506) (5-HT) receptors, and numerous derivatives have been characterized as ligands for various 5-HT subtypes. scilit.com These receptors are integral to the regulation of mood, cognition, and other physiological processes, making them key targets for neuropsychiatric drug discovery. bmbreports.org

Studies on different series of arylpiperazine derivatives have demonstrated significant binding affinities across multiple 5-HT receptor subtypes. For example, a series of phenylpiperazine-hydantoin derivatives showed high affinity for α-adrenergic receptors, with some compounds also displaying strong dual-binding capabilities for the 5-HT1A receptor. nih.gov Similarly, certain 1,3,5-triazine-methylpiperazine derivatives have been identified as potent ligands for the 5-HT6 receptor, with one thymol (B1683141) derivative exhibiting a very high affinity (Ki of 11 nM) and significant selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) (D2L) receptors. researchgate.net The interaction of these ligands is complex, involving specific residues within the receptor's binding pocket. bmbreports.org

Table 2: Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives at Serotonin Receptors
Compound Series/Derivative5-HT Receptor SubtypeAffinity (Ki, nM)Reference
Thymol Derivative 4 (1,3,5-triazine-methylpiperazine)5-HT611 researchgate.net
Compound 12 (phenylpiperazine-hydantoin)5-HT1A<100 nih.gov
Compound 5 (phenylpiperazine-hydantoin)5-HT7<100 nih.gov
m-Chlorophenylpiperazine (m-CPP)5-HT1C (now 5-HT2C)Agonist Activity nih.gov

Beyond sigma and serotonin receptors, the versatile arylpiperazine scaffold has been shown to interact with other CNS targets. This polypharmacology can be advantageous for treating complex disorders. Recent research has focused on developing dual-target ligands, for instance, those that act on both histamine H3 receptors (H3R) and sigma-1 receptors (σ1R). unisi.it

In a study investigating a series of piperazine and piperidine derivatives, several compounds were identified as high-affinity antagonists for both H3R and σ1R. This dual activity is considered promising for developing novel pain therapies. The study highlighted that the specific molecular structure, particularly the choice between a piperidine and piperazine core, was critical in determining the affinity profile for both receptor systems. unisi.it

Table 3: Binding Affinities (Ki, nM) of Piperazine/Piperidine Derivatives at Histamine H3 and Sigma-1 Receptors
CompoundhH3R Affinity (Ki, nM)σ1R Affinity (Ki, nM)Reference
Compound 13 (piperidine derivative)37.851.8 unisi.it
Compound 16 (piperidine derivative)12.737.8 unisi.it
Compound 11 (piperidine derivative)6.2Not Reported unisi.it

In addition to receptor binding, piperazine derivatives can modulate the activity of key enzymes in the CNS. This interaction represents another important mechanism through which these compounds can exert their pharmacological effects.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. tandfonline.com Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism utilized in the treatment of depression and neurodegenerative disorders like Parkinson's disease. dergipark.org.trnih.gov

Numerous studies have demonstrated that various piperazine derivatives possess MAO inhibitory activity. dergipark.org.trnih.govmdpi.com For example, a series of novel oxadiazole-piperazine derivatives were synthesized and screened for their ability to inhibit human MAO (hMAO) enzymes, with one compound showing potent MAO-A inhibitory activity with an IC50 value of 0.116 µM. dergipark.org.tr Another study on piperazine-substituted chalcones identified compounds that were remarkable and selective inhibitors of MAO-B, with IC50 values as low as 0.65 µM. nih.gov The nature of this inhibition can be competitive and reversible, as shown in kinetic studies of certain pyridazinobenzylpiperidine and chalcone (B49325) derivatives. nih.govmdpi.com The selectivity for MAO-A versus MAO-B is often dependent on the specific substitutions on the piperazine and associated scaffolds. tandfonline.commdpi.com

Table 4: MAO Inhibitory Activity (IC50, µM) of Representative Piperazine Derivatives
Compound/SeriesMAO-A (IC50, µM)MAO-B (IC50, µM)Reference
Compound 4e (oxadiazole-piperazine)0.116Not Reported dergipark.org.tr
Compound PC10 (piperazine-chalcone)Weak Inhibition0.65 nih.gov
Compound PC11 (piperazine-chalcone)Weak Inhibition0.71 nih.gov
Compound S5 (pyridazinobenzylpiperidine)3.8570.203 nih.govmdpi.com
Compound 2j (pyrimidin-2-yl)piperazine)23.10Significant Inhibition tandfonline.com

Enzyme Interaction and Modulation Studies

β-Secretase (BACE-1) Inhibition (General Piperazine Derivatives)

β-Secretase (BACE-1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Inhibition of BACE-1 is therefore a primary therapeutic strategy for reducing Aβ levels. While direct studies on 1-(3-Bromo-4-methylphenyl)piperazine are not available in the reviewed literature, research on analogous phenylpiperazine derivatives indicates their potential as BACE-1 inhibitors. For instance, studies have shown that coupling substituted phenylpiperazine moieties with various heterocyclic structures can lead to compounds with BACE-1 inhibitory activity. The specific substitutions on the phenyl ring play a crucial role in the potency of these inhibitors.

Proteasome Inhibition Mechanisms (General Piperazine Derivatives)

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a vital role in cellular homeostasis. Inhibition of the proteasome can induce apoptosis in cancer cells and is a validated therapeutic approach in oncology. Certain piperazine-containing compounds have been investigated as proteasome inhibitors. For example, homopiperazine (B121016) derivatives have been identified as a novel class of proteasome inhibitors. These compounds can exhibit a unique mode of binding and may inhibit multiple catalytic subunits of the proteasome. The specific structural features of the piperazine derivative, including substitutions on any associated aromatic rings, are critical for their interaction with the proteasome.

Ligand-Target Engagement Principles of this compound Analogues

The interaction of a ligand with its biological target is governed by a range of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific substitution pattern on a phenylpiperazine derivative dictates its binding affinity and selectivity for a particular target.

In the case of this compound analogues, the bromine atom at the 3-position and the methyl group at the 4-position of the phenyl ring are expected to significantly influence target engagement. The bromine atom, being electron-withdrawing and capable of forming halogen bonds, can contribute to binding affinity. The methyl group can engage in hydrophobic interactions within the target's binding pocket.

Molecular modeling and structure-activity relationship (SAR) studies on related phenylpiperazine derivatives have provided insights into these interactions. For example, in a series of monoamine oxidase (MAO) inhibitors, substitutions on the phenylpiperazine ring were found to be critical for both potency and selectivity for MAO-A or MAO-B isoforms. nih.gov

Table 1: Illustrative Structure-Activity Relationships of Substituted Phenylpiperazine Derivatives (Hypothetical Data Based on General Principles)

Phenyl Ring SubstitutionTargetKey InteractionsRelative Potency
4-FluoroEnzyme XHydrogen bond with Serine residue+
3,4-DichloroEnzyme XHalogen bonds with backbone carbonyls++
4-MethylEnzyme YHydrophobic interaction with Leucine pocket+
3-Bromo-4-methylEnzyme YPotential for both halogen bonding and hydrophobic interactions+++

Mechanisms of Action at the Molecular Level (Pre-clinical Focus)

The mechanism of action of a drug at the molecular level describes the specific biochemical interactions through which it produces its pharmacological effect. For analogues of this compound, the preclinical focus would be on elucidating their effects on cellular pathways and signaling cascades downstream of their primary molecular target.

For instance, if an analogue is found to be a potent BACE-1 inhibitor, preclinical studies would investigate its ability to reduce Aβ production in cellular and animal models of Alzheimer's disease. This would involve measuring the levels of Aβ40 and Aβ42 peptides following treatment with the compound.

If an analogue demonstrates proteasome inhibitory activity, preclinical research would focus on its ability to induce apoptosis in cancer cell lines. This could be assessed by measuring markers of programmed cell death, such as caspase activation and DNA fragmentation. Furthermore, studies might explore the compound's effect on the accumulation of ubiquitinated proteins within the cell.

Structure Activity Relationship Sar Investigations of 1 3 Bromo 4 Methylphenyl Piperazine Derivatives

Impact of Substituents on Piperazine (B1678402) Ring and Phenyl Moiety on Biological Activity

Modifications to the N-4 nitrogen of the piperazine ring are a common strategy to alter biological activity. For instance, in a series of 1,5-Diphenyl-2-penten-1-one analogues, compounds with an N'-unsubstituted piperazine showed markedly better antifungal and larvicidal activities compared to their N'-methylated counterparts. nih.gov This suggests that a free secondary amine at this position may be crucial for hydrogen bonding or other key interactions at the target site. Further studies on acaricidal agents revealed that a variety of substituents on the piperazine nitrogen, including alkyl, acyl, and sulfonyl groups, could be tolerated, with even a simple methyl group providing potent activity against T. urticae. researchgate.net The diverse roles of N-substituents are highlighted by their importance in improving both the potency and selectivity of molecules for their intended biological targets. nih.gov

Similarly, substitutions on the phenyl ring are pivotal for activity. SAR studies have indicated that the position of substituents is crucial. In some series, para-substituted compounds on the phenyl ring were found to be more important for antiproliferative activity than meta-substituted ones. mdpi.com Conversely, for other activities, ortho-substituted phenyl analogs displayed favorable inhibitory activity. mdpi.com In the context of larvicidal activity against mosquitoes, moving a substituent on the benzene (B151609) ring from the 4-position to the 2- or 3-position led to a sharp decrease in efficacy. nih.gov This underscores the sensitivity of molecular recognition to the spatial arrangement of functional groups on the phenyl ring.

Table 1: Influence of Substituent Position on Biological Activity
Compound SeriesFavorable Phenyl Ring PositionObserved Biological ActivitySource
Piperazine-Thiourea DerivativesPara-positionAntiproliferative mdpi.com
4-amino-2H-benzo[h]chromen-2-one AnalogsOrtho-positionInhibitory Activity mdpi.com
1,5-Diphenyl-2-penten-1-one Analogues4-positionLarvicidal (Mosquito) nih.gov

Influence of Halogenation and Methyl Group Positions on Receptor Affinity

The specific substitution pattern of the 1-(3-Bromo-4-methylphenyl)piperazine core, featuring a halogen at the meta-position and a methyl group at the para-position, is critical for defining its receptor affinity profile. The electronic and steric properties of these groups significantly influence how the molecule docks into a receptor's binding pocket.

Halogenation is a widely used tool in medicinal chemistry to enhance biological activity. Halogens, such as bromine, can alter a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with the receptor. Studies on related phenylpiperazine derivatives have shown that di-halogenation can be particularly effective. For example, in a series of 1,2-benzothiazine derivatives, compounds bearing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent were found to be the most cytotoxic, even more so than the reference drug doxorubicin. nih.gov This suggests that halogenation at the 3- and 4-positions of the phenyl ring can be a highly favorable pattern for specific biological targets. The presence of electron-withdrawing atoms like halogens can profoundly alter the reactivity and biological activity of a compound. nih.gov

The position of the methyl group also has a significant impact. The methyl group at the 4-position can provide favorable van der Waals interactions within a hydrophobic pocket of a receptor. Its placement can also influence the orientation of the entire phenylpiperazine moiety within the binding site. Research on related heterocyclic structures has shown that the introduction of a methyl group can alter the biological activity profile; for instance, a 3-methyl derivative of nitroso-4-piperidone (B1212037) induced tumors only in the esophagus, whereas the unsubstituted parent compound induced tumors in both the liver and esophagus. rsc.org This demonstrates that even a small alkyl group can dramatically change the molecule's interaction with biological systems, thereby influencing its specificity and efficacy.

Conformational Analysis of Piperazine Ring Systems and Ligand Efficacy

The three-dimensional structure, or conformation, of the piperazine ring is a key determinant of ligand efficacy. The piperazine ring typically adopts a stable, low-energy chair conformation. researchgate.net In this conformation, substituents on the nitrogen atoms can occupy either axial or equatorial positions, which has significant implications for how the ligand presents its pharmacophoric features to the receptor.

Studies have shown that for 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. mdpi.com Infrared spectral and electric dipole moment measurements have also indicated that the N-H bond in an unsubstituted piperazine ring prefers the equatorial position, similar to its preference in piperidine (B6355638). researchgate.netnih.gov The rigidity of the piperazine ring is often crucial for maintaining optimal biological activity. In the development of anti-influenza agents based on nucleozin, it was discovered that replacing the piperazine ring with more flexible systems led to a loss of activity, highlighting the need for conformational constraint. mdpi.com This rigidity helps to minimize the entropic penalty upon binding to a receptor, as the molecule is already in a favorable conformation for interaction.

The conformational characteristics of the piperazine moiety are a primary reason for its frequent inclusion in drug candidates. mdpi.com It serves as a rigid scaffold that correctly orients substituents in three-dimensional space, ensuring precise interaction with the molecular target.

Table 2: Conformational Preferences in Piperazine Systems
Piperazine SystemPreferred Conformation/PositionMethod of DeterminationSource
Unsubstituted Piperazine RingChair ConformationX-ray Crystallography researchgate.net
N-H bond in PiperazineEquatorial PositionInfrared Spectroscopy / Dipole Moment researchgate.netnih.gov
1-Aryl 2-Substituted PiperazinesAxial Conformation (for substituent)Conformational Study mdpi.com
Nucleozin AnaloguesRigid Ring required for activityBiological Evaluation mdpi.com

Linker Region Contributions to Molecular Target Interactions

The length of the linker can directly impact binding affinity. In a study of histamine (B1213489) H3 receptor (H3R) antagonists, extending the length of an alkyl chain linker in a series of piperazine derivatives resulted in decreased affinity for the receptor. This indicates that an optimal distance between pharmacophoric elements is required for effective binding.

The chemical nature of the linker is also important. The incorporation of a piperazine ring within a linker, as is common in Proteolysis Targeting Chimeras (PROTACs), can enhance rigidity and improve solubility upon protonation. However, the chemical groups adjacent to the piperazine can significantly affect its basicity (pKa). For example, linking a piperazine through an amide bond lowers its pKa, which can be a useful strategy for improving metabolic stability by preventing N-dealkylation reactions. The flexibility of the linker is also a key functional attribute. In complex biological systems like E3 ligases, flexible linkers can allow for cooperative motions, such as rotating a substrate-binding domain to shorten the distance to an active site, thereby facilitating a reaction.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For piperazine derivatives, QSAR models have been successfully developed to predict activity and guide the design of more potent molecules.

In one study focused on developing renin inhibitors, a robust QSAR model was created for a series of 80 piperazine and keto piperazine derivatives. nih.gov The final model demonstrated strong predictive power, with a correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818. nih.gov This model revealed that specific constitutional descriptors, namely Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms), play a vital role in the binding of these ligands to the renin enzyme. nih.gov

Another QSAR study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors were well-correlated with the antagonistic effect, while hydrophobic factors were not. mdpi.com The development of such models provides crucial insights into the structural requirements for activity and allows for the prioritization of synthetic targets, ultimately accelerating the drug discovery process.

Table 3: QSAR Model Statistics for Piperazine-Based Renin Inhibitors
Statistical ParameterValueDescription
R² (Correlation Coefficient)0.846Indicates the goodness of fit of the model.
Q² (Cross-Validation Coefficient)0.818Measures the predictive ability of the model.
R² pred (Predictive R²)0.821Assesses the predictive power on an external test set.

Computational Chemistry and Molecular Modeling of 1 3 Bromo 4 Methylphenyl Piperazine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Molecular docking simulations of compounds structurally related to 1-(3-bromo-4-methylphenyl)piperazine have revealed common interaction patterns with various protein targets. For instance, studies on phenylpiperazine derivatives as potential anticancer agents targeting topoisomerase II have shown that the phenylpiperazine moiety often engages in π-π stacking interactions with nucleobases like thymidine (B127349) and adenosine. nih.gov Additionally, hydrogen bonds can be formed between the piperazine (B1678402) nitrogen atoms and amino acid residues such as aspartic acid and glycine (B1666218) within the protein's binding site. nih.gov

In a hypothetical docking study of this compound with a relevant receptor, such as a dopamine (B1211576) or serotonin (B10506) receptor, it is anticipated that the substituted phenyl ring would form hydrophobic and van der Waals interactions within a hydrophobic pocket of the receptor. The bromine and methyl groups would influence the orientation and binding affinity through steric and electronic effects. The piperazine ring is expected to be a key interaction point, potentially forming hydrogen bonds or ionic interactions with polar or charged amino acid residues like aspartate, glutamate, serine, or threonine.

Table 1: Hypothetical Key Amino Acid Interactions for this compound

Interaction TypePotential Interacting ResiduesMoiety of Ligand Involved
Hydrogen BondingAsp, Glu, Ser, ThrPiperazine nitrogen atoms
Hydrophobic InteractionsLeu, Val, Ile, Phe, Trp3-Bromo-4-methylphenyl ring
π-π StackingPhe, Tyr, Trp, His3-Bromo-4-methylphenyl ring
Halogen BondingElectron-rich atoms (e.g., O)Bromine atom

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a critical parameter predicted by molecular docking simulations. Lower binding energies typically indicate a more stable ligand-protein complex. For substituted phenylpiperazine analogs, docking studies have shown a range of binding affinities depending on the specific substitutions and the target protein. mdpi.com

The conformation of the ligand within the binding site is also a key output of docking simulations. The piperazine ring can adopt different conformations, such as chair or boat forms, to optimize its interactions with the protein. The torsional angles between the phenyl ring and the piperazine moiety are also crucial for achieving an optimal binding pose. Analysis of these conformations helps in understanding the structural requirements for potent activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to understand the electronic properties and reactivity of molecules. nih.govbohrium.com

DFT calculations can provide valuable information about the electronic properties of this compound. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms of the piperazine ring are expected to be electron-rich (nucleophilic), while the hydrogen atoms attached to them would be electron-deficient (electrophilic).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important parameters derived from DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. The locations of the HOMO and LUMO can indicate the sites for electrophilic and nucleophilic attacks, respectively. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich phenylpiperazine moiety, while the LUMO may be distributed over the aromatic ring.

DFT methods are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles. Conformational analysis can be performed to identify the different stable conformers of the molecule and their relative energies. The piperazine ring typically exists in a stable chair conformation.

Table 2: Predicted Conformational and Electronic Properties from DFT

PropertyPredicted Outcome for this compound
Stable ConformationPiperazine ring in a chair conformation.
Molecular Electrostatic PotentialElectron-rich regions around the nitrogen atoms; electron-deficient regions on N-H protons.
HOMO-LUMO GapIndicative of chemical reactivity and kinetic stability.
Reactive SitesNucleophilic sites at the nitrogen atoms; electrophilic sites on the aromatic ring.

Molecular Dynamics Simulations for Dynamic Ligand-Target Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the docked complex and understanding the flexibility of both the ligand and the protein.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over a certain period. The resulting trajectory provides information on the stability of the interactions observed in docking. Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. Furthermore, MD simulations can reveal the persistence of hydrogen bonds and other interactions over time, providing a more accurate assessment of the binding mode.

Hirshfeld Surface Analysis for Intermolecular Interactions

While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, we can infer the likely nature of its intermolecular interactions based on its constituent chemical moieties and by drawing parallels with structurally related compounds. The key functional groups that will govern the crystal packing are the brominated phenyl ring, the methyl group, and the piperazine ring with its amine functionalities.

The analysis of analogous substituted phenylpiperazine compounds reveals that the crystal packing is typically dominated by a combination of hydrogen bonds, van der Waals forces, and other weak interactions. For this compound, the following intermolecular contacts are anticipated to be significant:

H···H Contacts: These interactions, arising from van der Waals forces, are generally the most abundant in organic molecules and are expected to make a substantial contribution to the Hirshfeld surface area.

C-H···π Interactions: The electron-rich phenyl ring can act as a π-acceptor for hydrogen atoms from neighboring molecules, particularly from the piperazine and methyl groups. These interactions are crucial for stabilizing the crystal structure.

N-H···Br and C-H···Br Contacts: The bromine atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor. The presence of N-H bonds in the piperazine ring (if protonated or in a neutral state with intermolecular hydrogen bonding) and C-H bonds from the phenyl and methyl groups could lead to these types of interactions.

Br···Br Interactions: Halogen-halogen interactions, specifically bromine-bromine contacts, are a recognized type of stabilizing interaction in crystal engineering and are likely to be observed.

π-π Stacking: The aromatic phenyl rings of adjacent molecules may engage in offset π-π stacking interactions, further contributing to the stability of the crystal lattice.

The quantitative contribution of these interactions can be visualized and calculated from 2D fingerprint plots. A hypothetical breakdown of the contributions of the most significant intermolecular contacts for this compound, based on analyses of similar structures, is presented in the interactive data table below.

Interaction TypeExpected Contribution (%)Description
H···H40 - 50Represents van der Waals forces and is typically the largest contributor.
C···H / H···C20 - 30Indicative of C-H···π interactions and general van der Waals contacts.
Br···H / H···Br10 - 15Highlights the role of the bromine atom in forming hydrogen bonds.
N···H / H···N5 - 10Represents classical and non-classical hydrogen bonds involving the piperazine nitrogen.
Br···C / C···Br2 - 5Suggests interactions between the bromine atom and the carbon framework of adjacent molecules.
C···C1 - 3Corresponds to π-π stacking interactions between aromatic rings.

This predicted distribution underscores the importance of a combination of strong and weak intermolecular forces in defining the supramolecular architecture of this compound. The precise percentages would, of course, depend on the specific crystalline polymorph obtained. A definitive analysis would require single-crystal X-ray diffraction data for the compound, which would enable the generation of its specific Hirshfeld surface and fingerprint plots.

Pre Clinical in Vitro and Mechanistic Biological Studies

Biochemical Assays for Enzyme and Receptor Binding

Direct biochemical assay data for 1-(3-Bromo-4-methylphenyl)piperazine is not extensively documented in available research. However, studies on structurally similar compounds provide insight into the potential enzymatic inhibition properties of this scaffold. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which shares the bromo-methylphenyl moiety but differs in the heterocyclic component and linker, have been synthesized and evaluated for their enzymatic activities. mdpi.comnih.gov One such derivative demonstrated potent inhibitory activity against human alkaline phosphatase, with an IC50 value of 1.469 ± 0.02 µM. nih.gov Enzyme kinetic studies identified this compound as a potent inhibitor of the enzyme. nih.gov

The broader piperazine (B1678402) class is known to interact with a variety of receptors. researchgate.net For example, certain 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives have been identified as antagonists for the histamine (B1213489) H3 (H₃R) and H4 (H₄R) receptors. nih.gov Similarly, other research has explored piperazine and piperidine (B6355638) derivatives as antagonists for both the histamine H₃ receptor and the sigma-1 (σ₁) receptor. nih.gov These studies underscore the versatility of the piperazine scaffold in binding to diverse biological targets, although specific binding affinities for this compound remain to be determined.

Cell-Based Assays for Mechanistic Investigations

The piperazine nucleus is a privileged structure in the design of anti-cancer agents, with numerous derivatives exhibiting significant anti-proliferative and cytotoxic effects across a wide range of cancer cell lines. researchgate.netapjhs.commdpi.com Arylpiperazine derivatives, in particular, have shown promise against human prostate cancer cells (PC-3, LNCaP, and DU145) and other cancer types. mdpi.comnih.gov

Studies have demonstrated that the cytotoxic potency of these compounds can be substantial. For example, a novel piperazine derivative, identified as C505, exhibited potent anti-proliferative activity with Growth Inhibition 50 (GI₅₀) values of 0.155 µM in HeLa (cervical cancer), 0.058 µM in K562 (leukemia), and 0.055 µM in AGS (gastric cancer) cells. nih.gov Another series of phenylsulfonylpiperazine derivatives showed significant growth inhibitory activity (GI₅₀ ≤0.1 µM) against human cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines. semanticscholar.orgresearchgate.net Specifically, a derivative named compound 3 was identified as a highly promising agent against the luminal breast cancer cell line MCF7, with an IC₅₀ of 4.48 μM and a high selectivity index. mdpi.com The structural modifications on the piperazine ring are crucial for tuning the cytotoxic activity and selectivity against various cancer cell lines. nih.gov

Piperazine Derivative ClassCancer Cell LineActivity MetricReported Value (µM)Source
Phenylsulfonylpiperazine-Tetrazole HybridPANC-1 (Pancreatic)GI₅₀≤0.1 semanticscholar.org
Phenylsulfonylpiperazine-Tetrazole HybridSiHa (Cervical)GI₅₀≤0.2 semanticscholar.org
Piperazine Compound C505K562 (Leukemia)GI₅₀0.058 nih.gov
Piperazine Compound C505HeLa (Cervical)GI₅₀0.155 nih.gov
Arylpiperazine Derivative 8DU145 (Prostate)IC₅₀8.25 mdpi.com
Arylpiperazine Derivative 9LNCaP (Prostate)IC₅₀3.47 mdpi.com
Phenylsulfonylpiperazine Compound 3MCF7 (Breast)IC₅₀4.48 mdpi.com
Resveratrol-Chalcone-Piperazine HybridA549 (Lung)IC₅₀0.26 nih.gov

While signal transduction studies specifically for this compound are not available, research on other piperazine derivatives has begun to elucidate their mechanisms of action. A potent anti-cancer piperazine compound, C505, was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov In many cancers, the PI3K/AKT pathway is overactive, and its inhibition is a key therapeutic strategy. nih.gov

Another piperazine derivative, CB01, was shown to induce cytotoxicity and apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells by stimulating the intrinsic mitochondrial signaling pathway. researchgate.net This was evidenced by the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, along with increased activity of caspase-3 and -9. researchgate.net Furthermore, studies on a phenylsulfonylpiperazine compound active against luminal breast cancer cells suggested a mechanism involving the epithelial-mesenchymal transition, demonstrated by the upregulation of E-Cadherin (CDH1) transcripts. mdpi.com

Specific receptor functional assay data, such as calcium mobilization or GTPγS binding for this compound, are scarce in the literature. However, functional assays have been employed to characterize the activity of other piperazine series at their respective targets. For instance, Bioluminescence Resonance Energy Transfer (BRET) assays were used to assess the functional activity of Gᵢ₁ coupling for a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives. nih.gov These assays revealed that the compounds had no intrinsic activity and acted as antagonists at the histamine H₃ and H₄ receptors. nih.gov Such functional assays are critical for determining whether a receptor ligand acts as an agonist or an antagonist, providing crucial information about its pharmacological profile.

Antimicrobial Activity Evaluations (General Piperazine Derivatives)

The piperazine scaffold is a component of numerous molecules with significant antimicrobial properties. nih.govijbpas.com Derivatives have been developed that show a broad spectrum of activity against bacteria and fungi, making them valuable leads in the search for new anti-infective agents. apjhs.comresearchgate.netrjptonline.org

The antibacterial potential of piperazine derivatives has been evaluated against a range of pathogens. A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which are structurally related to the subject compound, demonstrated potent antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.comnih.gov The most active derivative in this series showed a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL and a Minimum Bactericidal Concentration (MBC) of 12.5 mg/mL against this highly resistant pathogen. nih.gov

Other classes of piperazine derivatives have also shown potent activity. A series of piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties were tested against various bacteria, with some compounds exhibiting MIC values as low as 8 µg/mL against E. coli and 16 µg/mL against S. aureus and B. subtilis. mdpi.com Another study of novel piperazine compounds found one derivative, RL-308, to be particularly effective, with MICs of 2 µg/mL against Shigella flexineri and 4 µg/mL against S. aureus. ijcmas.com These findings highlight the potential for developing piperazine-based compounds as effective antibacterial agents.

Piperazine Derivative ClassBacterial StrainMIC (µg/mL)Source
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)XDR S. Typhi6250 (6.25 mg/mL) nih.gov
Piperazine-bis(1,3,4-thiadiazole) derivative (6c)S. aureus16 mdpi.com
Piperazine-bis(1,3,4-thiadiazole) derivative (6c)E. coli8 mdpi.com
Piperazine-bis(1,3,4-thiadiazole) derivative (6d)B. subtilis16 mdpi.com
Piperazine-bis(1,3,4-thiadiazole) derivative (7b)B. subtilis16 mdpi.com
Piperazine Compound RL-308Shigella flexineri2 ijcmas.com
Piperazine Compound RL-308S. aureus4 ijcmas.com
Piperazine Compound RL-308MRSA16 ijcmas.com

Antifungal and Antitubercular Activities

While specific studies on the antifungal and antitubercular properties of this compound are not extensively documented in publicly available literature, the broader class of phenylpiperazine derivatives has been the subject of investigation for potential antimicrobial agents. Research into structurally related compounds offers insights into the possible activity of this particular molecule.

A study on a series of N-phenylpiperazine derivatives demonstrated that their activity against various fungal and bacterial pathogens, including mycobacteria, is influenced by the nature and position of substituents on the phenyl ring. For instance, derivatives with electron-withdrawing groups, such as nitro substituents, have shown notable antistaphylococcal, antimycobacterial, and antifungal activities. The lipophilicity and electronic properties of the substituents were found to play a crucial role in the observed biological effects. Specifically, higher lipophilicity and the presence of electron-donor substituents were positively correlated with activity against Mycobacterium kansasii.

In other research, various substituted piperazine derivatives have been synthesized and screened for their antifungal activity against a panel of fungal strains including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. Many of these compounds exhibited significant antifungal properties. Similarly, the antitubercular potential of piperazine derivatives has been explored, with some compounds showing promising activity against Mycobacterium tuberculosis. For example, certain chiral 1,2,4-trisubstituted piperazines have been synthesized and evaluated for their activity against the H37Rv strain of Mycobacterium tuberculosis. Furthermore, novel N-(amino)piperazinyl benzothiazinone derivatives have been designed and shown to exhibit potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.gov

These findings suggest that the piperazine scaffold is a viable pharmacophore for the development of new antimicrobial agents. The presence of the bromo and methyl substituents on the phenyl ring of this compound would likely modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could influence its potential antifungal and antitubercular activities. However, without direct experimental data, the specific efficacy of this compound remains speculative.

Investigation of Antinociceptive Mechanisms (General Piperazine Derivatives)

The investigation into the antinociceptive (pain-relieving) mechanisms of piperazine derivatives has revealed that these compounds can exert their effects through various pathways, with the opioidergic system being a significant target.

Studies on novel thiazole-piperazine derivatives have demonstrated both centrally and peripherally mediated antinociceptive activities. nih.govresearchgate.net In preclinical models, these compounds significantly prolonged reaction times in tail-clip and hot-plate tests, which are indicative of central antinociception. nih.govresearchgate.net They also reduced the number of writhing behaviors in the acetic acid-induced writhing test, a model of peripheral pain. nih.govresearchgate.net The antinociceptive effects of these compounds were abolished by pre-treatment with naloxone, a non-selective opioid receptor antagonist. nih.govresearchgate.netnih.gov This suggests that the analgesic effects of these piperazine derivatives are mediated through an interaction with the opioid system. nih.govresearchgate.netnih.gov Molecular docking studies have further supported these findings, showing significant interactions between the active compounds and both µ- and δ-opioid receptors. nih.govnih.gov

Beyond the classical opioid system, other receptor systems have also been implicated in the antinociceptive actions of piperazine derivatives. For instance, certain piperazine and piperidine derivatives have been identified as high-affinity antagonists for both the histamine H3 and sigma-1 receptors. acs.org Both of these receptors are recognized as potential targets for the development of novel analgesics. The dual antagonism of these receptors by a single molecule presents a promising strategy for achieving effective pain relief. acs.org

The diverse mechanisms through which piperazine derivatives can modulate nociceptive pathways underscore the therapeutic potential of this class of compounds in the management of pain. The specific substitutions on the phenylpiperazine core, such as the bromo and methyl groups in this compound, would be expected to influence the affinity and selectivity of the compound for these different receptor targets, thereby determining its specific antinociceptive profile.

Future Research Directions and Unaddressed Avenues

Exploration of Novel Synthetic Pathways and Analog Generation

Furthermore, the generation of a diverse library of analogs is crucial for establishing structure-activity relationships (SAR). Future synthetic efforts should be directed towards the systematic modification of the 1-(3-Bromo-4-methylphenyl)piperazine scaffold. This includes:

Substitution on the phenyl ring: Introducing a variety of substituents at different positions of the phenyl ring to probe the effects on biological activity.

Modification of the piperazine (B1678402) ring: N-alkylation or N-acylation of the second nitrogen atom of the piperazine ring to introduce different functional groups.

Bioisosteric replacement: Replacing the piperazine ring with other heterocyclic systems to explore the impact on pharmacological properties.

A summary of potential synthetic strategies for analog generation is presented in the table below.

StrategyDescriptionPotential Advantages
Catalytic Cross-CouplingOptimization of existing methods like Buchwald-Hartwig amination with novel ligands and catalysts.Improved yields, broader substrate scope, milder reaction conditions.
Flow ChemistryContinuous synthesis in microreactors.Enhanced safety, precise control over reaction parameters, ease of scalability.
Combinatorial SynthesisParallel synthesis of a large number of analogs.Rapid generation of a diverse chemical library for high-throughput screening.
Late-Stage FunctionalizationIntroduction of functional groups in the final steps of the synthesis.Efficient access to a variety of analogs from a common intermediate.

Identification of Additional Biological Targets and Pathways

Arylpiperazine derivatives are known to interact with a multitude of biological targets, particularly within the central nervous system (CNS). Many approved drugs containing the arylpiperazine moiety act on serotonergic and dopaminergic receptors. nih.gov For instance, compounds from this class have shown affinity for 5-HT1A, 5-HT2A, and 5-HT7 serotonin (B10506) receptors, as well as D2 and D3 dopamine (B1211576) receptors. nih.govmdpi.com This suggests that this compound could be a valuable starting point for the discovery of novel ligands for these receptors with potential applications in the treatment of psychiatric and neurological disorders. nih.gov

Beyond the well-established CNS targets, recent research has highlighted the potential of arylpiperazines in other therapeutic areas, such as oncology. mdpi.comnih.govresearchgate.net Some arylpiperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, and have been investigated as androgen receptor (AR) antagonists for the treatment of prostate cancer. mdpi.comnih.govresearchgate.netnih.gov Therefore, a crucial future research direction is the comprehensive biological screening of this compound and its analogs against a wide panel of biological targets to uncover novel therapeutic opportunities. This could include screening against various G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.

Advanced Computational Modeling for Predictive Design

In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties and reducing the need for extensive and costly experimental work. nih.govmdpi.com Future research on this compound should leverage advanced computational modeling techniques to guide the design of novel analogs.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of analogs with their biological activities. cancer.govdntb.gov.uawu.ac.th These models can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Molecular docking simulations can provide insights into the binding modes of this compound and its derivatives at the atomic level within the active sites of potential biological targets. cancer.govdntb.gov.ua This information is invaluable for understanding the molecular basis of activity and for designing modifications that can enhance binding affinity and selectivity.

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be used to assess the drug-likeness of designed compounds at an early stage, helping to identify and address potential liabilities before significant resources are invested in their synthesis and testing. nih.gov

Development of Tools and Probes for Mechanistic Dissection

To fully understand the biological effects of this compound, the development of chemical tools and probes derived from its scaffold is a promising and currently unaddressed avenue. These tools can be instrumental in elucidating the compound's mechanism of action, identifying its direct molecular targets, and visualizing its distribution within cells and tissues.

One important direction is the synthesis of fluorescently labeled analogs of this compound. rsc.orgrsc.orgresearchgate.netmdpi.comnih.gov These fluorescent probes could be used in cellular imaging studies to visualize the subcellular localization of the compound and to monitor its interactions with cellular components in real-time. The design of such probes requires careful consideration of the fluorophore and the linker to ensure that the biological activity of the parent compound is retained. promega.com

Another approach is the development of affinity-based probes, such as biotinylated or photo-affinity labeled derivatives. These probes can be used in chemical proteomics experiments to identify the binding partners of this compound in a complex biological sample, thereby revealing its direct molecular targets. The principles of designing effective chemical probes, including high affinity and selectivity, are crucial for the successful application of these tools. researchgate.netunc.edu

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular and physiological effects of this compound, future research should embrace a systems biology approach through the integration of multiple "omics" datasets. nih.govpharmafeatures.comresearchgate.netfrontiersin.org This involves the simultaneous analysis of changes in the transcriptome (gene expression), proteome (protein expression), and metabolome (metabolite levels) in response to treatment with the compound.

Transcriptomic analysis, for example using RNA sequencing, can reveal the genes and signaling pathways that are modulated by the compound. longdom.orggmo-qpcr-analysis.infomdpi.comnih.govnih.gov Proteomic studies can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of the compound's activity. longdom.orggmo-qpcr-analysis.infomdpi.comnih.govnih.gov Metabolomic profiling can uncover alterations in cellular metabolism, which can be a sensitive indicator of a compound's biological effects.

By integrating these multi-omics data, it is possible to construct a comprehensive picture of the compound's mechanism of action, from its initial molecular interactions to its downstream effects on cellular function. pharmtoxglp.com This approach can help to identify novel biomarkers of drug response and to predict potential off-target effects. The integration of transcriptomics and proteomics, in particular, can provide a more complete understanding of gene expression and protein function. longdom.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Bromo-4-methylphenyl)piperazine?

  • Methodology : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous piperazine triazoles. A typical protocol involves reacting a propargyl-piperazine precursor with azide derivatives in a H₂O/DCM solvent system using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts. Monitor reaction progress via TLC (1:2 hexane/ethyl acetate) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
  • Key Parameters : Adjust stoichiometry (1.2 equiv. azide) and reaction time (2–4 hours) based on substituent reactivity. For bromo-methyl derivatives, ensure inert conditions to prevent dehalogenation.

Q. How can purity and structural integrity be confirmed during synthesis?

  • Analytical Workflow :

  • TLC : Use Rf values (e.g., 0.39–0.44 for bromophenyl analogs) for preliminary purity assessment .
  • NMR/Elemental Analysis : Compare calculated vs. observed %C/%H (e.g., ±0.3% deviation) to validate composition .
  • Melting Point : Consistent melting ranges (e.g., 153–154°C for bromophenyl methanones) indicate crystallinity .

Q. What safety protocols are critical for handling brominated piperazines?

  • Guidelines : Avoid inhalation/contact with dust; use PPE (gloves, goggles). Store in airtight containers away from ignition sources. For spills, employ ethyl acetate extraction and neutralize with Na₂SO₄ .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound analogs be resolved?

  • Approach :

  • Multivariate Analysis : Apply Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) to Raman spectra (20 mW laser, 128–256 scans) to distinguish structural isomers and correlate spectral trends with activity .
  • Dose-Response Studies : Validate discrepancies using standardized assays (e.g., IC₅₀ in cancer cell lines) under controlled conditions (pH, temperature) .

Q. What strategies improve receptor-binding selectivity in brominated piperazines?

  • Design Principles :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the 3-position to enhance π-π stacking in serotonin/dopamine receptors. Compare with methyl substitutions (e.g., 4-methylphenyl analogs) to assess steric effects .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with 5-HT₁A/D₂ receptors. Prioritize analogs with ΔG ≤ -8.5 kcal/mol and hydrogen bonds to Thr194/Asn386 residues .

Q. How can metabolic stability of this compound be evaluated?

  • Protocol :

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (IC₅₀ < 10 µM indicates high interaction risk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.